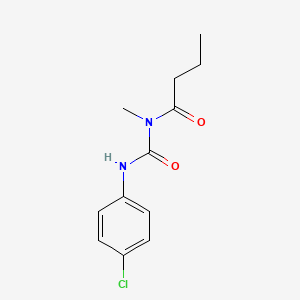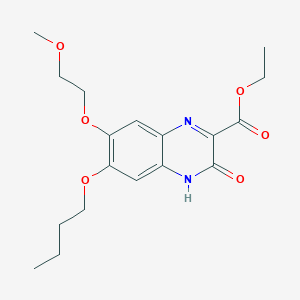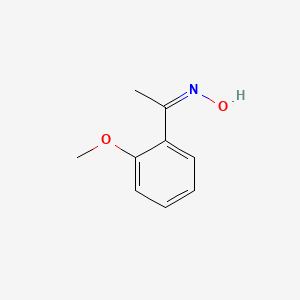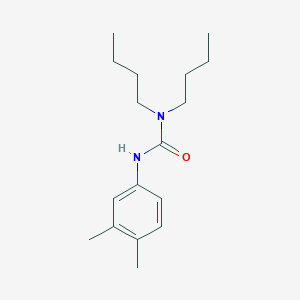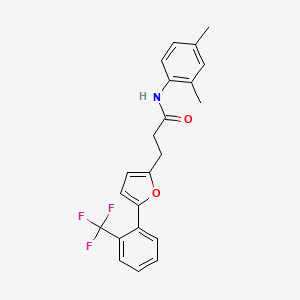![molecular formula C22H15F2NO3 B11945850 (3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 269075-53-8](/img/structure/B11945850.png)
(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound with a unique structure that combines a benzofuran moiety with a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the amino and methoxy groups through electrophilic substitution reactions. The biphenyl group can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mécanisme D'action
The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the biphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-hydroxybenzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
Uniqueness
Compared to similar compounds, (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone stands out due to the presence of the difluoro-biphenyl group. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
269075-53-8 |
|---|---|
Formule moléculaire |
C22H15F2NO3 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(3-amino-7-methoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
InChI |
InChI=1S/C22H15F2NO3/c1-27-18-4-2-3-16-19(25)22(28-21(16)18)20(26)13-7-5-12(6-8-13)15-10-9-14(23)11-17(15)24/h2-11H,25H2,1H3 |
Clé InChI |
HXPCUOWZUAJESC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)
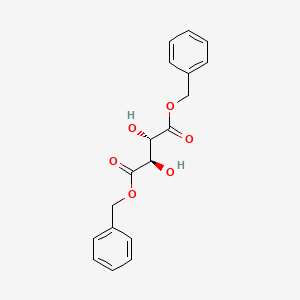


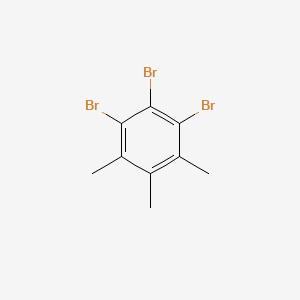


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
